adamantyl-1,2-dioxetane phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adamantyl-1,2-dioxetane phosphate is a chemiluminescent substrate used primarily in biochemical assays. It is known for its ability to emit light upon decomposition, making it a valuable tool in various diagnostic and research applications. The compound is particularly useful in enzyme-linked immunosorbent assays (ELISA) and other non-radioactive labeling systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of adamantyl-1,2-dioxetane phosphate typically involves the formation of the dioxetane ring followed by the introduction of the adamantyl group. The process begins with the preparation of a suitable precursor, such as an adamantylidene-adamantane derivative. This precursor undergoes a series of reactions, including oxidation and cyclization, to form the dioxetane ring. The final step involves the phosphorylation of the dioxetane to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Análisis De Reacciones Químicas

Types of Reactions: Adamantyl-1,2-dioxetane phosphate primarily undergoes chemiluminescent decomposition. This reaction is triggered by the cleavage of the phosphate group, leading to the formation of an excited state intermediate that emits light as it returns to the ground state .

Common Reagents and Conditions: The decomposition reaction is typically catalyzed by alkaline phosphatase, an enzyme that cleaves the phosphate group. The reaction conditions often involve a buffered aqueous solution at a pH suitable for enzyme activity .

Major Products Formed: The major products of the chemiluminescent decomposition of this compound include adamantanone and a phosphate ion. The light emission is a result of the transition of the excited state intermediate to the ground state .

Aplicaciones Científicas De Investigación

Adamantyl-1,2-dioxetane phosphate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of adamantyl-1,2-dioxetane phosphate involves the enzymatic cleavage of the phosphate group by alkaline phosphatase. This cleavage generates an unstable dioxetane intermediate that decomposes to form an excited state carbonyl compound. The return of this compound to the ground state results in the emission of light, which is detected and measured in various assays .

Comparación Con Compuestos Similares

Peroxyoxalate: Used in chemiluminescent assays but requires different reagents and conditions compared to adamantyl-1,2-dioxetane phosphate.

Firefly luciferin: A bioluminescent compound used in biological assays, with a different mechanism involving the enzyme luciferase.

Uniqueness: this compound is unique due to its high stability and efficiency in aqueous environments, making it particularly suitable for biological and medical applications. Its ability to produce a strong and stable chemiluminescent signal under mild conditions sets it apart from other chemiluminescent compounds .

Propiedades

Número CAS |

144210-50-4 |

|---|---|

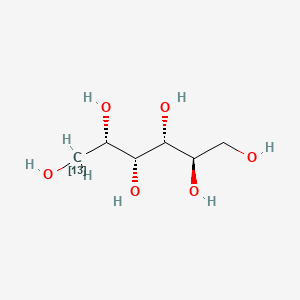

Fórmula molecular |

C12H20O5P+ |

Peso molecular |

275.261 |

Nombre IUPAC |

3-(1-adamantyl)dioxetane;dihydroxy(oxo)phosphanium |

InChI |

InChI=1S/C12H18O2.HO3P/c1-8-2-10-3-9(1)5-12(4-8,6-10)11-7-13-14-11;1-4(2)3/h8-11H,1-7H2;(H-,1,2,3)/p+1 |

Clave InChI |

NLFNQKGARHIBQY-UHFFFAOYSA-O |

SMILES |

C1C2CC3CC1CC(C2)(C3)C4COO4.O[P+](=O)O |

Sinónimos |

adamantyl-1,2-dioxetane phosphate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-5,8-Methanocyclohepta[d][1,3]thiazole](/img/structure/B583700.png)

![cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one](/img/structure/B583704.png)

![2,6,8-Trimethylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B583705.png)